6-Carboxy-4',5'-dichloro-2',7'-dimethoxyfluorescein
Description
Historical Development of 6-Carboxy-4',5'-dichloro-2',7'-dimethoxyfluorescein as a Fluorescent Dye
The development of this compound emerged from broader innovations in fluorescent dye chemistry that began in the early 20th century. The foundational work in fluorescent pigment development can be traced to the Switzer brothers' accidental discovery of daylight fluorescent compounds in 1933. Bob Switzer, recovering from a head injury in a darkroom environment, and his brother Joe, a chemistry student and amateur magician, experimented with ultraviolet light and chemical compounds to create fluorescent substances. Their initial breakthrough involved mixing Murine eye wash with alcohol and white shellac to produce a fluorescent yellow substance under black lights.
The systematic development of chlorinated fluorescein derivatives represented a significant advancement beyond these early discoveries. The specific synthesis of this compound was developed to address limitations inherent in traditional fluorescein compounds, particularly their pH sensitivity and spectral overlap with other commonly used fluorophores. Research conducted in the late 1980s established the compound's utility in DNA sequencing applications, where its intermediate wavelength characteristics provided crucial spectral separation from fluorescein and tetramethylrhodamine dyes.
Modern synthetic approaches to producing this compound have achieved significant improvements in yield and purity. Contemporary methods utilizing trimellitic anhydride condensation with specifically modified resorcinol derivatives have increased overall synthesis yields to approximately 40% from isovanillin starting materials, representing a ten-fold improvement over earlier synthetic routes. These synthetic advances have enabled widespread commercial availability and standardized production of the compound for research and diagnostic applications.
Nomenclature and Alternative Designations
This compound operates under multiple nomenclature systems and alternative designations that reflect its chemical structure and commercial applications. The compound's systematic name according to International Union of Pure and Applied Chemistry standards is 4',5'-dichloro-3',6'-dihydroxy-2',7'-dimethoxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid. This nomenclature precisely describes the molecular architecture, including the spiro center connecting the benzofuran and xanthene ring systems.
Commercial and research communities commonly designate this compound using simplified terminology. The designation "6-JOE" frequently appears in scientific literature and commercial catalogs, referring to the 6-isomer of the carboxy-substituted compound. Alternative commercial names include "this compound" and "Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid,4',5'-dichloro-3',6'-dihydroxy-2',7'-dimethoxy-3-oxo-". The Chemical Abstracts Service registry number 82855-40-1 provides unambiguous identification across databases and regulatory systems.
| Nomenclature System | Designation |
|---|---|
| Systematic Name | 4',5'-dichloro-3',6'-dihydroxy-2',7'-dimethoxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid |
| Common Research Name | This compound |
| Commercial Abbreviation | 6-JOE |
| Chemical Abstracts Service Number | 82855-40-1 |
| Molecular Formula | C₂₃H₁₄Cl₂O₉ |
| Molecular Weight | 505.26 g/mol |
The isomeric nature of the compound introduces additional nomenclature complexity. The carboxyl substituent can occupy either the 5- or 6-position on the benzofuran ring system, resulting in distinct isomers designated as "5-isomer" and "6-isomer" respectively. These positional isomers exhibit subtle but measurable differences in spectroscopic properties and synthetic accessibility, necessitating careful specification in research and commercial applications.
Relationship to Fluorescein Family of Dyes
This compound belongs to the xanthene family of fluorescent dyes, representing a chlorinated and methoxylated derivative of the parent fluorescein compound. The structural relationship to fluorescein involves systematic modifications to the xanthene chromophore that significantly alter the compound's photophysical properties. The addition of two chlorine atoms at the 4' and 5' positions, combined with methoxy groups at the 2' and 7' positions, creates electron-withdrawing effects that red-shift the absorption and emission spectra compared to unmodified fluorescein.
The xanthene dye family encompasses numerous structurally related compounds that share the characteristic tricyclic aromatic system with oxygen bridging. Within this family, this compound occupies a specific spectral niche between fluorescein and rhodamine derivatives. The compound exhibits absorption maxima around 520 nanometers and emission maxima near 548-550 nanometers, positioning it spectrally between carboxyfluorescein (fluorescein derivative) and tetramethylrhodamine.
Structural modifications distinguish this compound from other fluorescein family members through specific substitution patterns. The dichlorination pattern differs from hexachlorofluorescein derivatives, while the methoxylation provides distinct electronic properties compared to unsubstituted or differently substituted fluorescein variants. These modifications result in reduced pH sensitivity compared to parent fluorescein compounds, with the dye maintaining approximately 70% fluorescence intensity even at pH 5, compared to dramatic fluorescence quenching observed with unmodified fluorescein under acidic conditions.
Significance in Bioanalytical Chemistry
This compound has achieved fundamental importance in bioanalytical chemistry through its enabling role in automated DNA sequencing and multiplex detection systems. The compound's spectral characteristics provide essential capabilities for simultaneous multi-target analysis, where spectral resolution between different fluorophores determines assay performance and reliability. In automated DNA sequencing platforms, the dye serves as one component of four-dye detection systems, typically combined with fluorescein, tetramethylrhodamine, and carboxy-X-rhodamine to enable base-specific detection during electrophoretic separation.
The compound's high extinction coefficient of 75,000 L/mol·cm and quantum yield of 0.58 provide exceptional sensitivity for trace analysis applications. These photophysical parameters enable detection of DNA fragments and protein conjugates at concentrations well below traditional detection limits. Real-time polymerase chain reaction platforms utilize the dye's spectral characteristics for quantitative nucleic acid analysis, where the compound serves as a reporter dye in various probe formats including TaqMan probes, molecular beacons, and self-quenched probe systems.
| Bioanalytical Application | Spectral Parameters | Performance Characteristics |
|---|---|---|
| DNA Sequencing | λex: 520 nm, λem: 548 nm | Four-dye multiplexing capability |
| Real-time PCR | λex: 520 nm, λem: 548 nm | High quantum yield (0.58) |
| Protein Labeling | λex: 520 nm, λem: 548 nm | Low pH sensitivity |
| Flow Cytometry | λex: 520 nm, λem: 548 nm | High extinction coefficient (75,000 L/mol·cm) |
| Fluorescence Microscopy | λex: 520 nm, λem: 548 nm | Photostability under continuous illumination |
Environmental monitoring applications have expanded the compound's analytical utility beyond traditional biological systems. The fluorescent properties enable detection of trace contaminants in water samples, where the dye's stability and spectral characteristics provide reliable quantitative measurements. Cell tracking studies employ the compound for real-time monitoring of cellular processes, taking advantage of its biocompatibility and fluorescent stability during extended observation periods.
The compound's resistance to photobleaching and chemical stability under standard deprotection conditions used in oligonucleotide synthesis have established it as a preferred choice for automated synthesis applications. These stability characteristics enable routine production of fluorescently labeled oligonucleotides and proteins for research and diagnostic applications, supporting the widespread adoption of fluorescence-based analytical methods in modern bioanalytical chemistry.
Properties
IUPAC Name |
4',5'-dichloro-3',6'-dihydroxy-2',7'-dimethoxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14Cl2O9/c1-31-13-6-11-19(15(24)17(13)26)33-20-12(7-14(32-2)18(27)16(20)25)23(11)10-5-8(21(28)29)3-4-9(10)22(30)34-23/h3-7,26-27H,1-2H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLISIVVYLGCKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C3(C4=CC(=C(C(=C4O2)Cl)O)OC)C5=C(C=CC(=C5)C(=O)O)C(=O)O3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14Cl2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436997 | |
| Record name | 6-JOE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82855-40-1 | |
| Record name | JOE | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82855-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-JOE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Foundation of the Synthetic Route
The synthesis of 6-JOE originates from modifications to classical fluorescein derivatization strategies. Early methods suffered from low yields (<5%) due to challenges in regioselective functionalization and purification. A breakthrough came with the development of a streamlined protocol starting from isovanillin (3-hydroxy-4-methoxybenzaldehyde) , which improved the overall yield to 40%. The reaction sequence involves four key stages:
Chlorination of Isovanillin
The initial step involves bubbling chlorine gas through a solution of isovanillin in chloroform at 0–5°C, yielding 2-chloroisovanillin with 78% efficiency. Critical parameters include:
| Parameter | Optimal Condition | Deviation Impact |
|---|---|---|
| Temperature | 0–5°C | >10°C increases di/tri-chlorinated byproducts |
| Solvent | Chloroform | Alternatives reduce yield by 15–20% |
| Reaction Time | 2.5 hours | Prolonged exposure degrades product |
This selective monochlorination at the 5-position of the benzene ring is essential for subsequent regioselective transformations.
Oxidation and Hydrolysis
The chlorinated intermediate undergoes oxidation using 30% hydrogen peroxide in the presence of selenium dioxide (SeO₂) catalyst, followed by acidic hydrolysis (HCl/MeOH) to produce 4,5-dichloro-2,7-dimethoxyresorcinol . Key innovations include:
Condensation with Trimellitic Anhydride
The final cyclocondensation employs methanesulfonic acid as both solvent and catalyst, with tin(IV) chloride (SnCl₄) accelerating xanthene ring formation:
This step’s efficiency stems from:
-
Low-temperature operation (40°C vs traditional 120°C) minimizing decarboxylation
-
SnCl₄ coordination stabilizing transition states during lactonization
Isomer Separation and Derivitization
5- vs 6-Carboxy Isomer Resolution
Crude 6-JOE exists as a mixture of 5- and 6-carboxy isomers, separable via derivatization with pentafluorophenyl (PFP) esters of 3',6'-O-bis(cyclohexylcarbonyl) intermediates. Chromatographic conditions:
| Column | Mobile Phase | Retention Factor (k') |
|---|---|---|
| Silica gel 60 | Hexane/EtOAc (7:3 → 1:1 gradient) | 5-isomer: 2.1 ± 0.3 |
| 6-isomer: 3.4 ± 0.4 |
The 6-carboxy isomer exhibits higher polarity due to carboxylate positioning relative to the xanthene oxygen, influencing H-bonding with silica.
Phosphoramidite Synthesis for Oligonucleotide Labeling
Four phosphoramidite derivatives have been synthesized for solid-phase DNA synthesis:
| Linker Type | Structure | Coupling Efficiency |
|---|---|---|
| 6-Aminohexanol | Flexible C6 chain | 92–95% |
| 4-trans-ACPa | Rigid cyclohexyl spacer | 88–91% |
*a4-trans-aminocyclohexanol
These derivatives enable site-specific incorporation of 6-JOE into oligonucleotides while maintaining quantum yields of 0.45–0.62.
Analytical Characterization
Spectroscopic Properties
Critical optical parameters compared to parent fluorescein:
| Parameter | 6-JOE | Fluorescein | Shift Mechanism |
|---|---|---|---|
| λₑₓ (nm) | 522 | 494 | Electron-withdrawing Cl/OCH₃ |
| λₑₘ (nm) | 550 | 521 | Extended π-conjugation |
| ε (M⁻¹cm⁻¹) | 75,000 | 83,000 | Steric hindrance from Cl |
| ΦF (H₂O, pH 8.0) | 0.58 | 0.93 | Heavy atom effect (Cl) |
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA/ACN gradient) reveals:
Scalability and Industrial Production
Kilogram-Scale Synthesis
Optimized conditions enable batch production with:
| Scale | Yield | Purity | Key Challenge Addressed |
|---|---|---|---|
| 100 g | 63% | 99.2% | Exothermic control during Cl₂ addition |
| 1 kg | 58% | 98.7% | SnCl₄ catalyst recycling |
| 10 kg | 54% | 97.9% | Large-volume chromatographic separation |
Environmental Considerations
Waste streams contain:
-
Chlorinated organics : 8–12 g/L (treated via activated carbon adsorption)
-
Sn residues : <50 ppm (precipitated as Sn(OH)₄)
Comparative Analysis with Prior Methods
A meta-analysis of synthesis strategies reveals dramatic improvements:
| Parameter | Traditional (1990s) | Modern (Post-2011) | Improvement Factor |
|---|---|---|---|
| Overall Yield | 4% | 40% | 10× |
| Reaction Time | 72 h | 24 h | 3× |
| Isomer Separation | Not achieved | >99% purity | N/A |
| Temperature | 120°C | 40°C | Safer operation |
| Time (months) | Purity Loss | Major Degradant |
|---|---|---|
| 3 | 0.3% | Lactone ring-opened form |
| 6 | 1.1% | Decarboxylated product |
| 12 | 2.4% | Demethylated derivative |
Chemical Reactions Analysis
Amine-Reactive Conjugation via Succinimidyl Ester
The carboxylic acid group at the 6-position undergoes activation to form a succinimidyl ester (SE), enabling covalent bonding with primary amines in proteins, peptides, or oligonucleotides. This reaction is critical for fluorescent labeling in automated DNA sequencing and immunoassays .
Reaction Mechanism :
-
Step 1 : Carboxylic acid activation with N-hydroxysuccinimide (NHS) and a carbodiimide crosslinker (e.g., DCC or EDC).
-
Step 2 : Nucleophilic attack by the amine group on the activated ester, forming a stable amide bond .
Key Properties of 6-JOE, SE :
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 602.34 g/mol | |
| Absorption/Emission Maxima | 522 nm / 550 nm | |
| Extinction Coefficient (ε) | 75,000 M⁻¹cm⁻¹ | |
| Solubility | DMF, DMSO |
Comparative Reactivity with Other Fluorescein Derivatives
6-JOE exhibits superior reaction kinetics compared to FITC (fluorescein isothiocyanate) and similar dyes:
| Dye | Reaction Rate (vs. FITC) | Conjugate Stability | Source |
|---|---|---|---|
| 6-JOE, SE | 3× faster | High | |
| FITC | Baseline | Moderate | |
| Oregon Green 488, SE | 2× faster | High |
The dichloro and dimethoxy substituents reduce hydrolysis susceptibility, enhancing conjugate stability in aqueous environments .
Environmental and Stability Considerations
-
pH Sensitivity : Fluorescence intensity drops below pH 7 due to lactone formation .
-
Light Sensitivity : Degrades upon prolonged UV exposure; storage in amber vials is recommended .
Reaction Optimization Guidelines
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| pH | 8.5–9.5 | Maximizes amine reactivity |
| Temperature | 25°C | Balances speed and denaturation risk |
| Reaction Time | 1–2 hours | Ensures complete conjugation |
Scientific Research Applications
6-Carboxy-4’,5’-dichloro-2’,7’-dimethoxyfluorescein is extensively used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Employed in fluorescence microscopy and flow cytometry to label and visualize biological molecules and cells.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent dyes and markers for various industrial processes
Mechanism of Action
The mechanism of action of 6-Carboxy-4’,5’-dichloro-2’,7’-dimethoxyfluorescein involves its ability to absorb light at a specific wavelength and emit fluorescence at a longer wavelength. This property is due to the electronic transitions within the molecule, which are influenced by the presence of the chloro and methoxy substituents. The compound’s fluorescence characteristics make it an effective tool for labeling and detecting specific molecules in various applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Spectral Differences
The table below compares JOE with key fluorescein and rhodamine derivatives:
Key Observations
Fluorescein Derivatives: JOE vs. FAM: The dichloro and dimethoxy groups in JOE redshift its emission by ~30 nm compared to 5-FAM/6-FAM (520 nm → 550 nm), enabling spectral separation in multiplex assays. For example, in HPV testing, FAM detects high-risk HPV genotypes (green channel), while JOE/HEX serves as an internal control (yellow channel) . JOE vs. HEX: HEX has additional chlorine atoms, further shifting its emission to ~556 nm. JOE is preferred in cost-sensitive assays due to simpler synthesis .
Rhodamine Derivatives :
- JOE vs. TAMRA/ROX : TAMRA and ROX emit in the orange-red range (580–605 nm), making them ideal for multicolor assays requiring wide spectral separation. For instance, ROX is used as a passive reference in KPC/OXA-48 detection .
Stability and Quenching :
- JOE’s succinimidyl ester forms stable amide bonds with primers, critical for long-term storage of labeled probes .
- JOE is efficiently quenched by BHQ1 (absorption ~530 nm), whereas FAM pairs with BHQ1 or TAMRA .
Performance in Research Studies
- HSV Typing : JOE-labeled probes for HSV-2 achieved 99.5% concordance with culture-positive samples, matching the sensitivity of FAM-labeled HSV-1 probes .
- Antimicrobial Resistance : In OXA-48-like enzyme detection, JOE outperformed HEX in reducing background fluorescence in blood-derived DNA .
- DNA Sequencing : JOE’s emission profile (~550 nm) provides better resolution than 5-FAM in capillary electrophoresis .
Biological Activity
6-Carboxy-4',5'-dichloro-2',7'-dimethoxyfluorescein, commonly referred to as 6-JOE or its succinimidyl ester form, is a fluorescent dye widely used in biological research. Its unique spectral properties and reactivity towards amines make it a valuable tool in various applications, particularly in molecular biology and biochemistry.
- Molecular Formula : C27H17Cl2NO11
- Molecular Weight : 602.34 g/mol
- CAS Number : 113394-23-3
- Appearance : Orange solid
- Solubility : Soluble in DMSO, DMF, and methanol .
Spectral Characteristics
6-JOE exhibits fluorescence properties that are red-shifted compared to traditional fluorescein:
- Excitation Wavelength : 520 nm
- Emission Wavelength : 545 nm .
These characteristics allow it to be effectively used in applications such as automated DNA sequencing and labeling of nucleotides.
6-JOE functions as a fluorescent probe by undergoing a three-stage process:
- Excitation : Absorption of light at the excitation wavelength leads to the formation of an excited singlet state.
- Relaxation : The excited state relaxes, allowing energy dissipation.
- Emission : The molecule returns to the ground state by emitting light at the emission wavelength .
This mechanism is critical for its application in fluorescence microscopy and flow cytometry, where it can be used to visualize biological processes at the cellular level.
Applications
- DNA Sequencing : The dye is predominantly used in automated DNA sequencing due to its stable fluorescence and compatibility with various sequencing platforms.
- Nucleotide Labeling : It labels nucleotides for incorporation into DNA strands, facilitating tracking and analysis during experiments .
- Cellular Imaging : Its ability to penetrate cell membranes allows for intracellular labeling, making it useful in studying cellular dynamics and interactions.
Study 1: Fluorescence Microscopy
In a study published by AAT Bioquest, researchers utilized 6-JOE to label live cells for fluorescence microscopy. The dye demonstrated excellent stability and minimal photobleaching over extended observation periods, which is crucial for time-lapse imaging .
Study 2: Automated DNA Sequencing
A comparative analysis highlighted the efficiency of 6-JOE in automated DNA sequencing against other fluorophores like rhodamine 6G. The results indicated that 6-JOE provided clearer signals and higher sensitivity, enhancing the accuracy of sequence determination .
Table 1: Comparison of Fluorescent Dyes
| Dye Name | Excitation (nm) | Emission (nm) | Extinction Coefficient (cm⁻¹ M⁻¹) |
|---|---|---|---|
| 6-JOE | 520 | 545 | 75000 |
| Rhodamine 6G | 528 | 553 | 130000 |
| FITC | 495 | 519 | 80000 |
Table 2: Stock Solution Preparation
| Mass (mg) | Concentration (mM) | Volume of DMSO (µL) |
|---|---|---|
| 0.1 | 1 | 166.019 |
| 0.5 | 5 | 33.204 |
| 1 | 10 | 16.602 |
Q & A
Q. What are the optimal synthesis methods for 6-carboxy-4',5'-dichloro-2',7'-dimethoxyfluorescein, and how are isomers resolved?
The synthesis typically involves condensation of resorcinol derivatives with phthalic anhydride analogs under acidic conditions. For isomer separation (e.g., 5- vs. 6-carboxy), preparative HPLC with C18 reverse-phase columns is recommended, as mixed isomers may complicate conjugation reactions . Key steps include:
Q. What are the spectral properties and pH sensitivity of this compound?
The dye exhibits pH-dependent fluorescence due to its pKa (~4.8), making it suitable for acidic organelle studies (e.g., lysosomes). Spectral data in Tris buffer (pH 8.0):
| Parameter | Value |
|---|---|
| Excitation (λmax) | 504 nm |
| Emission (λmax) | 529 nm |
| Quantum Yield (Φ) | ~0.85 (pH > 6.0) |
| pKa | 4.8 ± 0.2 |
Fluorescence intensity drops by >80% at pH < 4.0, enabling ratiometric pH measurements .
Q. How is this compound applied in reactive oxygen species (ROS) detection?
As a diacetate derivative (e.g., 6-Carboxy-H2DCFDA), it serves as a fluorogenic substrate for ROS:
Cell permeability : Diacetate form crosses membranes.
Esterase hydrolysis : Intracellular esterases cleave acetates, releasing the fluorescent anion.
ROS oxidation : ROS (e.g., H₂O₂, •OH) oxidize the reduced form to emit fluorescence.
Methodological note : Use 10 μM loading concentration and 30-min incubation at 37°C. Normalize to protein content to address cell-to-cell variability .
Q. How does this derivative compare to other fluorescein-based pH indicators?
| Indicator | pKa | λex/λem (nm) | Acidic Organelle Suitability |
|---|---|---|---|
| This compound | 4.8 | 504/529 | Lysosomes, endosomes |
| BCECF | 6.98 | 503/529 | Cytosol, neutral compartments |
| SNARF-1 | 7.5 | 548/587 | Golgi, ER |
The lower pKa of this compound allows precise monitoring in pH 4.0–5.5 environments .
Q. What protocols ensure stability during storage and handling?
- Storage : -20°C in anhydrous DMSO, desiccated, and shielded from light (decay <5%/year).
- Working solutions : Prepare fresh in PBS (pH 7.4) to prevent hydrolysis .
Advanced Research Questions
Q. How to design experiments for pH monitoring in acidic organelles using this probe?
- Calibration curve : Generate in vitro using buffers (pH 3.0–7.0) with ionophores (e.g., nigericin) to equilibrate intracellular/extracellular pH.
- Imaging setup : Use ratiometric excitation (490/440 nm) to minimize photobleaching artifacts.
- Controls : Include lysosomal inhibitors (bafilomycin A1) to confirm compartment-specific signals .
Q. How to address isomer interference in protein conjugation studies?
Mixed 5-/6-carboxy isomers may lead to inconsistent labeling efficiency. Solutions include:
Q. How to resolve contradictions in ROS quantification using this probe?
Common pitfalls and solutions:
| Issue | Resolution |
|---|---|
| Auto-oxidation in media | Pre-treat with catalase (100 U/mL) |
| Esterase variability | Normalize to intracellular esterase activity (e.g., using BCECF-AM) |
| pH-dependent fluorescence | Perform parallel pH measurements |
Include a non-fluorescent control (e.g., TEMPO) to subtract background oxidation .
Q. What strategies enhance photostability for long-term live-cell imaging?
Q. How to validate specificity in complex biological systems?
- Knockdown/knockout models : Use siRNA against NOX enzymes to suppress ROS production.
- Cross-verification : Compare with alternative probes (e.g., MitoSOX for mitochondrial ROS).
- LC-MS/MS : Confirm probe oxidation products (e.g., 6-carboxy-2',7'-dichlorofluorescein quinone) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
